2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate
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Overview
Description
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate is a fluorinated aromatic ester compound. It is primarily used in the field of radiochemistry, particularly for labeling biomolecules with fluorine-18 for positron emission tomography (PET) imaging . This compound is known for its high tumor-to-kidney ratios when used in immunoPET imaging agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate involves the reaction of 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent . The reaction typically occurs under mild conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 6-fluoronicotinic acid and 2,3,5,6-tetrafluorophenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 6-fluoronicotinic acid and 2,3,5,6-tetrafluorophenol.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate has several scientific research applications:
Radiochemistry: Used as a prosthetic group for labeling biomolecules with fluorine-18 for PET imaging.
ImmunoPET Imaging: Employed in the development of single domain antibody fragments (sdAbs) for targeting specific receptors in cancer cells.
Bioconjugation: Utilized in the synthesis of bioconjugates for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate involves its use as a labeling agent in PET imaging. The compound binds to biomolecules, allowing for the visualization of molecular targets and pathways in vivo . The fluorine-18 isotope emits positrons, which are detected by PET scanners to produce detailed images of biological processes .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenyl 6-[18F]fluoronicotinate: A radiolabeled version used specifically for PET imaging.
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate: A precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-fluoronicotinate.
Uniqueness
This compound is unique due to its high tumor-to-kidney ratios and its effectiveness in labeling biomolecules for PET imaging . Its stability and high radiochemical purity make it a valuable tool in radiochemistry and molecular imaging .
Properties
Molecular Formula |
C12H4F5NO2 |
---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4F5NO2/c13-6-3-7(14)10(17)11(9(6)16)20-12(19)5-1-2-8(15)18-4-5/h1-4H |
InChI Key |
PXMBERVGUSOWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)F |
Origin of Product |
United States |
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